

Physical and chemical properties of N-Butyl-N'-decylthiourea

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Compound of Interest

Compound Name: *N-Butyl-N'-decylthiourea*

Cat. No.: *B15450501*

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N-Butyl-N'-decylthiourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of **N-Butyl-N'-decylthiourea**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of homologous N-alkyl-N'-alkylthiourea derivatives to predict its characteristics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, spectral properties, and potential therapeutic applications.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of both amine and thione functional groups allows for diverse chemical modifications, leading to a wide array of biological activities. N-substituted thioureas, particularly those with long alkyl chains, have garnered interest for their potential as antimicrobial, antifungal, and anti-inflammatory agents. The lipophilic nature of the alkyl chains can enhance membrane permeability, a crucial factor in

drug efficacy. This guide focuses on the specific unsymmetrical thiourea, **N-Butyl-N'-decylthiourea**, providing a predictive yet comprehensive analysis of its core properties.

Predicted Physicochemical Properties

The physical and chemical properties of **N-Butyl-N'-decylthiourea** have been estimated based on known data for structurally related compounds. These predicted values provide a basis for understanding its behavior in various experimental settings.

Property	Predicted Value
Molecular Formula	C15H32N2S
Molecular Weight	272.50 g/mol
Appearance	White to off-white solid
Melting Point	Estimated 70-80 °C
Boiling Point	Estimated > 250 °C (decomposes)
Solubility	Soluble in organic solvents (e.g., ethanol, acetone, chloroform); Insoluble in water.
pKa	Estimated 12-13 (for the N-H protons)

Proposed Synthesis Protocol

The synthesis of **N-Butyl-N'-decylthiourea** can be achieved through a well-established method for preparing unsymmetrical thioureas. The following protocol is a standard procedure that can be adapted for this specific synthesis.

Reaction: The reaction of butyl isothiocyanate with decylamine.

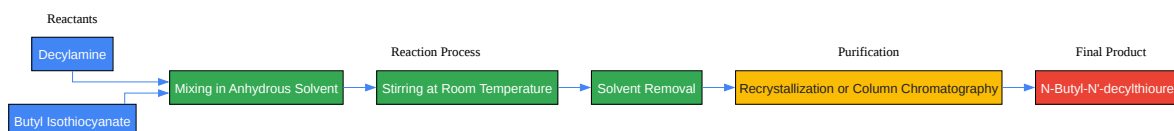
Materials:

- Butyl isothiocyanate
- Decylamine

- Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
- Stirring apparatus
- Reaction flask with a condenser
- Purification setup (e.g., column chromatography or recrystallization)

Procedure:

- Dissolve equimolar amounts of butyl isothiocyanate and decylamine in an anhydrous solvent in a reaction flask.
- Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure **N-Butyl-N'-decylthiourea**.



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Synthesis workflow for **N-Butyl-N'-decylthiourea**.

Predicted Spectral Data

The following spectral data are predicted based on the functional groups present in **N-Butyl-N'-decylthiourea**.

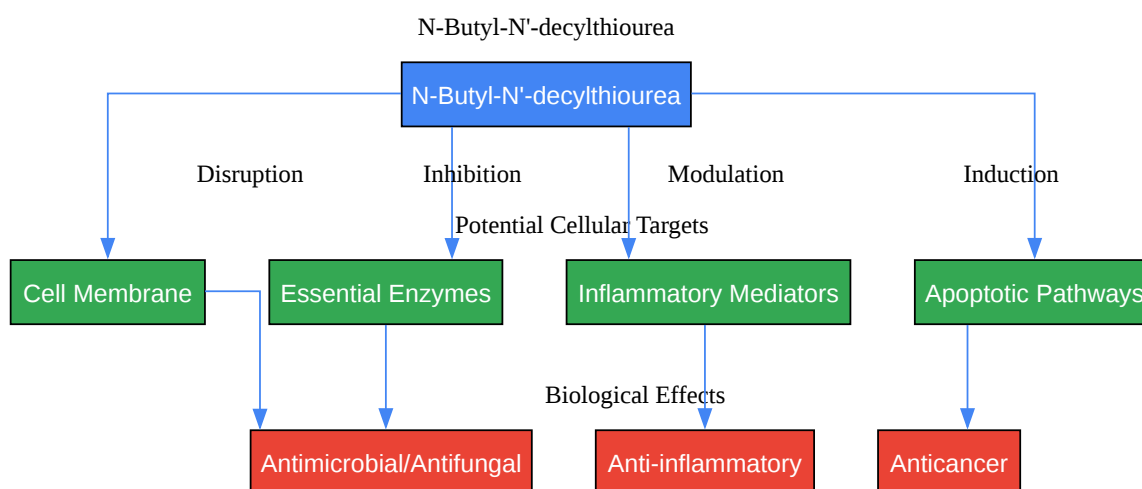
Spectroscopic Technique	Predicted Characteristic Peaks
¹ H NMR (Proton NMR)	- δ 0.8-1.0 ppm: Triplets corresponding to the terminal methyl groups of the butyl and decyl chains. - δ 1.2-1.7 ppm: Multiplets corresponding to the methylene protons of the butyl and decyl chains. - δ 3.2-3.6 ppm: Multiplets corresponding to the methylene protons adjacent to the nitrogen atoms. - δ 6.5-7.5 ppm: Broad singlets corresponding to the N-H protons.
¹³ C NMR (Carbon NMR)	- δ 13-14 ppm: Peaks for the terminal methyl carbons. - δ 22-35 ppm: Peaks for the methylene carbons of the alkyl chains. - δ 40-50 ppm: Peaks for the methylene carbons adjacent to the nitrogen atoms. - δ ~180 ppm: Peak for the thiocarbonyl (C=S) carbon.
IR (Infrared) Spectroscopy	- ~3200-3400 cm ⁻¹ : N-H stretching vibrations. - ~2850-2960 cm ⁻¹ : C-H stretching vibrations of the alkyl chains. - ~1500-1600 cm ⁻¹ : N-H bending and C-N stretching vibrations. - ~1200-1300 cm ⁻¹ : C=S stretching vibration.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for **N-Butyl-N'-decylthiourea**, long-chain alkyl thiourea derivatives have shown promise in several therapeutic areas. The lipophilic nature of the decyl chain is expected to enhance the compound's ability to cross cell membranes, potentially increasing its bioavailability and efficacy.

Potential Activities:

- **Antimicrobial and Antifungal Activity:** Thiourea derivatives are known to inhibit microbial growth by various mechanisms, including the disruption of cell membranes and interference with essential enzymes. The long alkyl chain of **N-Butyl-N'-decylthiourea** may enhance its interaction with the lipid bilayers of bacterial and fungal cells.
- **Anti-inflammatory Activity:** Some thiourea compounds have been shown to modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- **Anticancer Activity:** Certain thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.



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Potential biological targets and effects of **N-Butyl-N'-decylthiourea**.

Conclusion

N-Butyl-N'-decylthiourea represents a promising, yet underexplored, molecule within the broader class of thiourea derivatives. Based on the established structure-activity relationships of similar compounds, it is predicted to possess favorable physicochemical properties for biological applications, including enhanced lipophilicity due to the presence of the decyl chain. The proposed synthesis is straightforward, and its spectral characteristics can be readily predicted. Further experimental investigation is warranted to validate these predictions and to fully elucidate the therapeutic potential of **N-Butyl-N'-decylthiourea** in areas such as infectious diseases, inflammation, and oncology. This guide serves as a valuable starting point for researchers interested in exploring the chemical and biological landscape of this intriguing compound.

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